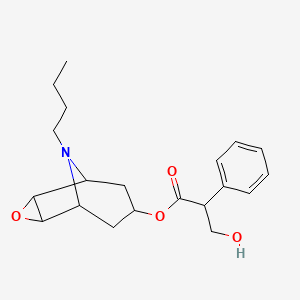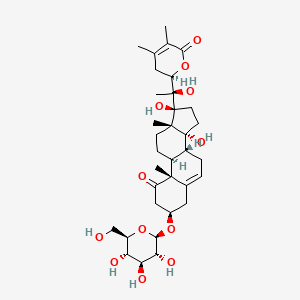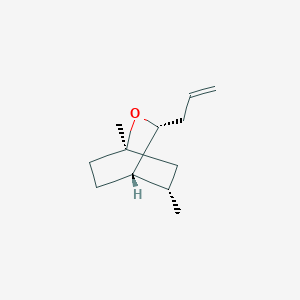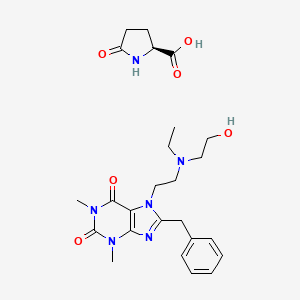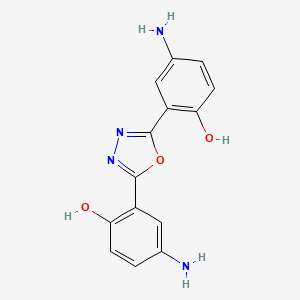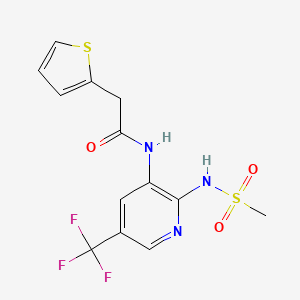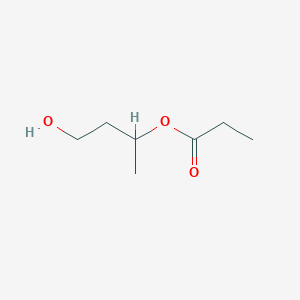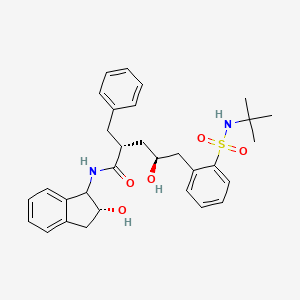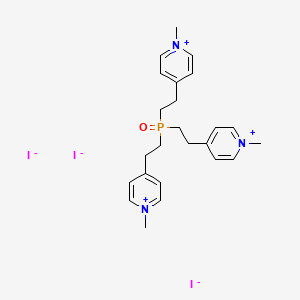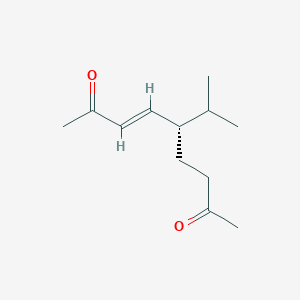
Norsolanadione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norsolanadione can be synthesized through the oxidation of cembrene, a natural diterpene. The oxidation can be carried out using the Jones reagent (chromium trioxide in aqueous sulfuric acid) or through ozonolysis . The ozonolysis method involves passing a mixture of ozone and oxygen into a solution of cembrene in absolute methanol at -70°C, followed by the addition of Lindlar catalyst and stirring in an atmosphere of hydrogen at room temperature .
Industrial Production Methods: The industrial production of this compound typically follows the ozonolysis route due to its higher yield and efficiency. The reaction conditions are carefully controlled to ensure the optimal conversion of cembrene to this compound .
Chemical Reactions Analysis
Types of Reactions: Norsolanadione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The Jones reagent is commonly used for the oxidation of cembrene to this compound.
Substitution: Specific conditions and reagents for substitution reactions depend on the desired product and functional groups involved.
Major Products: The primary product of these reactions is this compound itself, along with other minor compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
Norsolanadione has a wide range of applications in scientific research:
Chemistry: It serves as a chiral bifunctional synthon block in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of norsolanadione involves its interaction with specific molecular targets and pathways. As a diketone, it can participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to fully elucidate its mechanism of action and molecular targets .
Comparison with Similar Compounds
- Norcembra-2,7,11-trien-4-one
- (3E, 8E)-5-isopropyl-8-methyltrideca-3,8-diene-2,12-dione
Comparison: Norsolanadione is unique due to its chiral nature and specific chemical structure, which distinguishes it from other similar compounds. Its synthesis from cembrene and the specific reaction conditions used also contribute to its uniqueness .
Properties
CAS No. |
60619-46-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(E,5S)-5-propan-2-ylnon-3-ene-2,8-dione |
InChI |
InChI=1S/C12H20O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h5,7,9,12H,6,8H2,1-4H3/b7-5+/t12-/m0/s1 |
InChI Key |
LMQNNMSEZLHCKT-PZBABLGHSA-N |
Isomeric SMILES |
CC(C)[C@H](CCC(=O)C)/C=C/C(=O)C |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


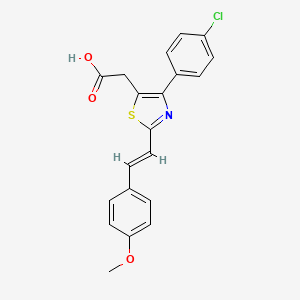

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)
